molecular formula C9H6O2S B1344655 5-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 868755-64-0

5-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B1344655
CAS No.: 868755-64-0
M. Wt: 178.21 g/mol
InChI Key: IXUVFAGSDDBEKJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiophene-2-carbaldehyde: is a heterocyclic compound that features both furan and thiophene rings, which are fused together through a carbaldehyde group

Future Directions

Thiophene-based analogs, such as 5-(Furan-2-yl)thiophene-2-carbaldehyde, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve exploring its potential biological effects and developing advanced compounds based on its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 5-(Furan-2-yl)thiophene-2-carboxylic acid

    Reduction: 5-(Furan-2-yl)thiophene-2-methanol

    Substitution: Various halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules to exert its therapeutic effects. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)thiophene-2-carboxylic acid
  • 5-(Furan-2-yl)thiophene-2-methanol
  • 2-(Furan-2-yl)thiophene

Comparison

5-(Furan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both furan and thiophene rings fused through a carbaldehyde group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. In comparison, similar compounds like 5-(Furan-2-yl)thiophene-2-carboxylic acid and 5-(Furan-2-yl)thiophene-2-methanol have different functional groups, which can influence their reactivity and applications.

Properties

IUPAC Name

5-(furan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVFAGSDDBEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629587
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-64-0
Record name 5-(2-Furanyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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